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Compound Name: 4-Bromobenzhydrol

Cat. No.: B041739

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzhydrol, also known as (4-bromophenyl)(phenyl)methanol, is a secondary alcohol
that serves as a valuable intermediate in organic synthesis. Its structure, featuring a
diphenylmethanol core with a bromine substituent on one of the phenyl rings, makes it a
versatile building block for the synthesis of a variety of more complex molecules. The presence
of the bromine atom provides a reactive handle for cross-coupling reactions, while the hydroxyl
group can be readily transformed into other functional groups. This unique combination of
features has led to its use in the development of new pharmaceuticals and other specialty
chemicals. This guide provides a comprehensive overview of the physical and chemical
properties of 4-Bromobenzhydrol, detailed synthetic protocols, its reactivity, and its
applications, particularly in the field of drug discovery.

Physicochemical Properties

4-Bromobenzhydrol is a white to off-white crystalline solid at room temperature. A summary of
its key physical and chemical properties is presented in the table below.
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Property Value Reference(s)
Chemical Formula C13H11BrO [1]
Molecular Weight 263.13 g/mol [1]
CAS Number 29334-16-5 [1]
Appearance White to light beige crystalline 2]
powder
Melting Point 198-200 °C (literature) [2]
Boiling Point 327.84°C (estimated) [2]

Partially soluble in water.
Solubility Soluble in DMSO and [2]
Methanol.

Stable under normal
- conditions. Incompatible with
Stability [2]
strong bases and strong

oxidizing agents.

Synthesis of 4-Bromobenzhydrol

The synthesis of 4-Bromobenzhydrol can be achieved through several routes, with the most
common methods being the Grignard reaction and the reduction of 4-bromobenzophenone.

Synthesis via Grighard Reaction

This method involves the reaction of a Grignard reagent, phenylmagnesium bromide, with 4-
bromobenzaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic
carbonyl carbon of the aldehyde, forming a new carbon-carbon bond. Subsequent acidic
workup yields the desired secondary alcohol.

Reaction Scheme:
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Reaction with Aldehyde and Workup
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Caption: Synthesis of 4-Bromobenzhydrol via Grignard Reaction.
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Detailed Experimental Protocol:
o Preparation of Phenylmagnesium Bromide (Grignard Reagent):

o In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a
dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 g, 0.05 mol).

o Add a small crystal of iodine to activate the magnesium surface.
o Add anhydrous diethyl ether (20 mL) to the flask.

o In the dropping funnel, place a solution of bromobenzene (5.0 mL, 0.047 mol) in
anhydrous diethyl ether (30 mL).

o Add a small portion of the bromobenzene solution to the flask to initiate the reaction, which
is indicated by the disappearance of the iodine color and the formation of a cloudy
solution.

o Once the reaction has started, add the remaining bromobenzene solution dropwise at a
rate that maintains a gentle reflux.

o After the addition is complete, reflux the mixture for an additional 30 minutes to ensure
complete formation of the Grignard reagent.

e Reaction with 4-Bromobenzaldehyde:
o Cool the Grignard reagent solution to 0 °C using an ice bath.

o Dissolve 4-bromobenzaldehyde (8.5 g, 0.046 mol) in anhydrous diethyl ether (50 mL) and
add this solution dropwise to the stirred Grignard reagent.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional hour.

o Workup and Purification:

o Pour the reaction mixture slowly into a beaker containing ice and a saturated aqueous
solution of ammonium chloride (100 mL).
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o Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

o Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium
sulfate.

o Remove the solvent under reduced pressure to obtain the crude product.

o Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or
hexane/ethyl acetate) to yield pure 4-Bromobenzhydrol.

Synthesis via Reduction of 4-Bromobenzophenone

This method involves the reduction of the ketone functionality of 4-bromobenzophenone to a
secondary alcohol using a reducing agent such as sodium borohydride (NaBHa). This is a
common and efficient method for the synthesis of benzhydrols.[3][4]

Reaction Scheme:

Methanol

NaBHa4

1. NaBHa4, Methanol
2. H20 (workup) > 4-Bromobenzhydrol

4-Bromobenzophenone

Click to download full resolution via product page
Caption: Reduction of 4-Bromobenzophenone to 4-Bromobenzhydrol.

Detailed Experimental Protocol:
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» Reaction Setup:

o In a round-bottom flask, dissolve 4-bromobenzophenone (10.0 g, 0.038 mol) in methanol
(200 mL).

o Cool the solution to 0 °C in an ice bath.
e Reduction:
o Slowly add sodium borohydride (1.5 g, 0.040 mol) in small portions to the stirred solution.

o After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes
and then at room temperature for 2 hours.

o Workup and Purification:
o Quench the reaction by the slow addition of water (50 mL).
o Remove the methanol under reduced pressure.
o Extract the agueous residue with ethyl acetate (3 x 50 mL).

o Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium
sulfate.

o Concentrate the solution under reduced pressure to obtain the crude product.

o Recrystallize the crude product from a suitable solvent to obtain pure 4-
Bromobenzhydrol.

Characterization

The structure and purity of synthesized 4-Bromobenzhydrol can be confirmed using various
spectroscopic techniques.

e 1H NMR Spectroscopy: The proton NMR spectrum of 4-Bromobenzhydrol is expected to
show characteristic signals for the aromatic protons and the benzylic proton. The benzylic
proton (CH-OH) typically appears as a singlet or a doublet (if coupled to the hydroxyl proton)
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in the region of 5.5-6.0 ppm. The aromatic protons will appear as a complex multiplet in the
range of 7.0-7.6 ppm.

13C NMR Spectroscopy: The carbon NMR spectrum will show signals for the two distinct
aromatic rings and the benzylic carbon. The benzylic carbon (CH-OH) signal is expected
around 75-80 ppm. The carbon attached to the bromine atom will be shifted upfield due to
the heavy atom effect.[5]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the
region of 3200-3600 cm~1 corresponding to the O-H stretching vibration of the alcohol group.
Characteristic C-H stretching vibrations for the aromatic rings will be observed around 3000-
3100 cm~1, and C=C stretching vibrations for the aromatic rings will appear in the 1450-1600
cm~! region. A peak corresponding to the C-Br stretching vibration can be expected in the
fingerprint region.[6][7]

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M*) and
characteristic fragmentation patterns, including the loss of a water molecule and the bromine
atom.[7]

Reactivity and Synthetic Applications

The chemical reactivity of 4-Bromobenzhydrol is primarily dictated by its two functional

groups: the hydroxyl group and the carbon-bromine bond.

Reactions of the Hydroxyl Group

The hydroxyl group can undergo typical reactions of secondary alcohols, such as:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides,
anhydrides) in the presence of an acid catalyst to form esters.

Etherification: Reaction with alkyl halides in the presence of a base to form ethers.

Oxidation: Oxidation to the corresponding ketone, 4-bromobenzophenone, using various
oxidizing agents (e.g., PCC, Swern oxidation).

Conversion to Alkyl Halides: The hydroxyl group can be converted to a better leaving group
and substituted by a halide. For example, reaction with thionyl chloride (SOCI2) will yield 4-
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bromobenzhydryl chloride.[8][9]

Reaction with Thionyl Chloride:

SOCl2

(byproduct) so,

+ T
4-Bromobenzhydrol LCIZ 4-Bromobenzhydryl chloride

(byproduct) Hel

Click to download full resolution via product page

Caption: Conversion of 4-Bromobenzhydrol to 4-Bromobenzhydryl chloride.

Reactions of the Carbon-Bromine Bond

The bromine atom on the phenyl ring provides a site for various carbon-carbon and carbon-
heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions
such as:

Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

These reactions significantly enhance the synthetic utility of 4-Bromobenzhydrol, allowing for
the introduction of a wide range of substituents at the 4-position of the brominated phenyl ring.
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Applications in Drug Development

The benzhydryl moiety is a common scaffold in many biologically active compounds.[10]
Consequently, 4-Bromobenzhydrol serves as a key intermediate in the synthesis of various
pharmaceutical agents. The bromine atom can be strategically utilized to introduce other
functional groups or to modulate the electronic properties of the molecule, which can in turn
influence its biological activity.

Derivatives of 4-Bromobenzhydrol have been investigated for a range of therapeutic
applications. For instance, compounds incorporating a 4-bromophenyl group have shown
potential as antimicrobial and anticancer agents.[11][12] The synthesis of novel derivatives of
4-Bromobenzhydrol continues to be an active area of research in medicinal chemistry, with
the aim of developing new drugs with improved efficacy and safety profiles.

Safety Information

While a specific Material Safety Data Sheet (MSDS) for 4-Bromobenzhydrol is not readily
available in all databases, safety precautions should be based on the data for structurally
similar compounds such as 4-bromobenzaldehyde and other brominated aromatic compounds.
[13]

e Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory
irritation.

 Precautionary Measures:

o

Wear protective gloves, protective clothing, and eye/face protection.

o

Use only in a well-ventilated area.

[¢]

Avoid breathing dust/fume/gas/mist/vapors/spray.

o

Wash skin thoroughly after handling.

o First Aid:

o If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
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o If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice.

o If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

o If inhaled: Remove person to fresh air and keep comfortable for breathing.

It is crucial to consult the most up-to-date safety data sheet from the supplier before handling
this chemical.

Conclusion

4-Bromobenzhydrol is a versatile and valuable chemical intermediate with significant
applications in organic synthesis and drug discovery. Its unique structure, combining a reactive
hydroxyl group and a synthetically adaptable carbon-bromine bond, allows for the creation of a
diverse range of complex molecules. The synthetic routes outlined in this guide, along with an
understanding of its chemical properties and reactivity, provide a solid foundation for
researchers and scientists to effectively utilize this compound in their work. As the demand for
novel pharmaceuticals and functional materials continues to grow, the importance of key
building blocks like 4-Bromobenzhydrol is set to increase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://www.scbt.com/p/4-bromobenzhydrol-29334-16-5
https://www.rsc.org/suppdata/c5/cc/c5cc04111b/c5cc04111b1.pdf
https://m.youtube.com/watch?v=CZFpxNV-UCc
https://www.scribd.com/document/582619084/Reduction-of-Benzophenone-by-NaBH4-Synthesis-of-Phenacetin-4-3-22
https://chemistry.stackexchange.com/questions/88647/assigning-the-13c-nmr-spectrum-of-bromobenzene-and-4-bromobenzophenone
https://webbook.nist.gov/cgi/cbook.cgi?ID=C29334165&Type=IR-SPEC&Index=1
https://webbook.nist.gov/cgi/cbook.cgi?ID=C29334165&Mask=80
https://chem.libretexts.org/Courses/Purdue/Purdue_Chem_26100%3A_Organic_Chemistry_I_(Wenthold)/Chapter_10%3A_Alcohols/10.9_Reactions_of_Alcohols_with_Thionyl_Chloride
https://m.youtube.com/watch?v=tvX_nSpqTZQ
https://pmc.ncbi.nlm.nih.gov/articles/PMC6963937/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6963937/
https://www.mdpi.com/1424-8247/17/9/1241
https://www.mdpi.com/1424-8247/17/9/1241
https://www.mdpi.com/1424-8247/17/9/1241
https://www.researchgate.net/publication/372287224_Synthesis_and_Biological_Activity_of_Some_Bromophenols_and_Their_Derivatives_Including_Natural_Products
https://www.lookchem.com/404.htm
https://www.benchchem.com/product/b041739#physical-and-chemical-properties-of-4-bromobenzhydrol
https://www.benchchem.com/product/b041739#physical-and-chemical-properties-of-4-bromobenzhydrol
https://www.benchchem.com/product/b041739#physical-and-chemical-properties-of-4-bromobenzhydrol
https://www.benchchem.com/product/b041739#physical-and-chemical-properties-of-4-bromobenzhydrol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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